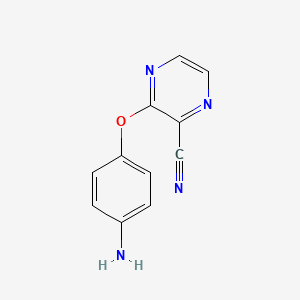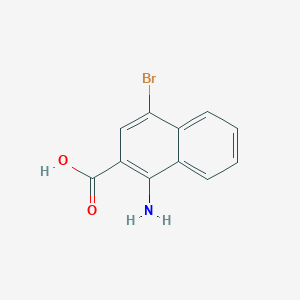
1-氨基-4-溴-2-萘甲酸
概述
描述
1-Amino-4-bromo-2-naphthoic acid is an organic compound with the molecular formula C11H8BrNO2. It is a derivative of naphthoic acid, featuring an amino group (-NH2) and a bromo group (-Br) on the naphthalene ring structure
科学研究应用
1-Amino-4-bromo-2-naphthoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols . These compounds play crucial roles in various biological processes.
Mode of Action
It is known to participate in domino coupling reactions and lactam ring opening of intermediates . These reactions involve the formation of new bonds and the breaking of existing ones, leading to significant changes in the molecular structure of the compound.
Biochemical Pathways
1-Amino-4-bromo-2-naphthoic acid is involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . These biochemical pathways lead to the production of complex molecules that can have various downstream effects, including the regulation of biological processes and the potential to influence disease states.
Result of Action
Given its involvement in the synthesis of binaphthyl-based amino acids and amino alcohols , it can be inferred that the compound may influence the structure and function of proteins, potentially affecting various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-4-bromo-2-naphthoic acid can be synthesized through several methods, including:
Halogenation: Bromination of 1-amino-2-naphthoic acid using bromine (Br2) in the presence of a suitable catalyst.
Amination: Introduction of an amino group to 4-bromo-2-naphthoic acid using ammonia (NH3) or an amine source under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the bromination of naphthalene derivatives followed by amination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
1-Amino-4-bromo-2-naphthoic acid undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group (-NO2) or other oxidized forms.
Reduction: Reduction reactions can reduce the bromo group to hydrogen, forming 1-amino-2-naphthoic acid.
Substitution: Substitution reactions can replace the bromo group with other functional groups, such as hydroxyl (-OH) or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like hydrogen gas (H2) and metal catalysts (e.g., palladium on carbon) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Hydrogenated derivatives and amines.
Substitution Products: Hydroxylated, alkylated, and other substituted derivatives.
相似化合物的比较
1-Amino-4-bromo-2-naphthoic acid is compared with other similar compounds, such as:
1-Bromo-2-naphthoic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
2-Bromobenzoic acid: Similar bromo group placement but different aromatic ring structure.
1-Amino-2-naphthoic acid: Similar amino group placement but lacks the bromo group.
属性
IUPAC Name |
1-amino-4-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPPYQDIGHSGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride](/img/structure/B1525956.png)
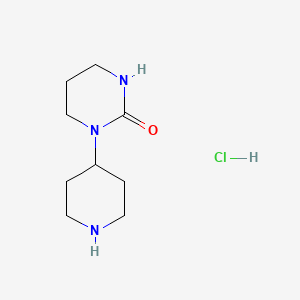
![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)
![1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride](/img/structure/B1525961.png)
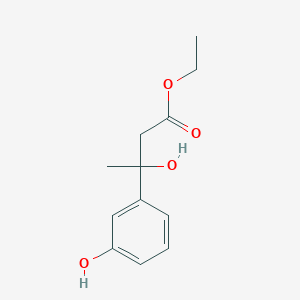
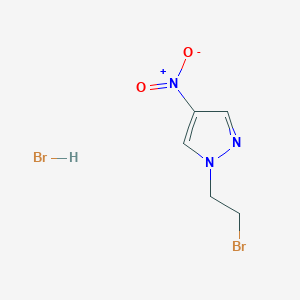
![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)
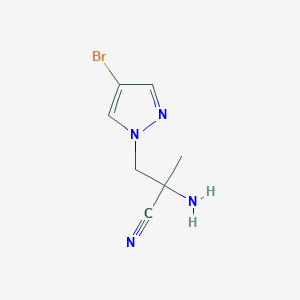

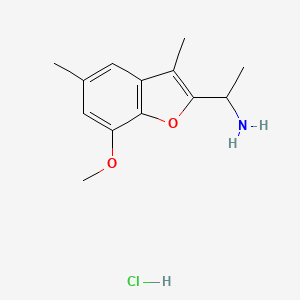
![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)
